Temodox

Overview

Description

Temodox, also known as CP 22341, is a bioactive chemical.

Biological Activity

Temodox, a formulation of tamoxifen, is primarily recognized for its role in breast cancer treatment as a selective estrogen receptor modulator (SERM). This article delves into the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, clinical efficacy, and associated risks based on diverse research findings.

This compound exerts its therapeutic effects through several mechanisms:

- Estrogen Receptor Modulation : this compound binds to estrogen receptors (ER) in breast tissues, inhibiting estrogen-driven tumor growth. It functions as an antagonist in breast tissue while acting as an agonist in other tissues such as the endometrium and bone .

- Metabolite Activity : The biological activity of this compound is significantly influenced by its metabolites. Key metabolites include 4-hydroxytamoxifen and N-desmethyltamoxifen, which contribute to its anti-cancer effects. These metabolites exhibit varying degrees of estrogenic activity and are essential for the drug's overall efficacy .

Clinical Efficacy

This compound has been extensively studied in clinical settings. Key findings from various studies include:

- Recurrence Prevention : A notable study indicated that low-dose this compound (5 mg daily) for three years reduced the recurrence of invasive breast cancer by 52% after a median follow-up of 9.7 years. This benefit was consistent across various patient subgroups .

- Long-term Benefits : In a pooled analysis from 20 trials, women receiving this compound showed a significant reduction in breast cancer recurrence and mortality rates over a 15-year period compared to those who did not receive the treatment .

Case Studies

- TAMARIN Trial : A Phase II trial assessed the safety and efficacy of this compound in patients with myeloproliferative neoplasms (MPNs). The study reported a 19% complete response rate and 71.4% partial response rate among participants after treatment .

- Endometrial Cancer Risk : A case-control study revealed that long-term use of this compound is associated with an increased risk of endometrial cancer, particularly after five years of treatment (odds ratio = 3.6). This risk was comparable in both premenopausal and postmenopausal women .

Metabolic Pathways

The metabolism of this compound is crucial for its therapeutic effectiveness and safety profile:

- Phase I Metabolism : Initial metabolism involves hydroxylation and demethylation processes mediated by cytochrome P450 enzymes, particularly CYP2D6. Variants in this enzyme can affect the conversion to active metabolites like endoxifen, influencing treatment outcomes .

- Phase II Metabolism : Subsequent conjugation reactions further modify these metabolites, enhancing their water solubility for excretion while maintaining their pharmacological activity .

Risks and Considerations

While this compound is effective, it carries potential risks:

- Endometrial Cancer : As highlighted earlier, prolonged use increases the risk of endometrial cancer, necessitating careful monitoring and consideration when prescribing to women with a history of gynecological issues .

- Adverse Effects : Common adverse effects include hot flashes, thromboembolic events, and other estrogen-related side effects. Monitoring for these effects is essential during treatment .

Summary Table of Key Findings

Properties

IUPAC Name |

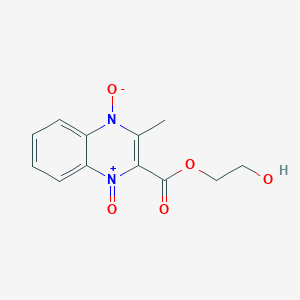

2-hydroxyethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c1-8-11(12(16)19-7-6-15)14(18)10-5-3-2-4-9(10)13(8)17/h2-5,15H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXUVCBDYBZRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188051 | |

| Record name | Temodox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34499-96-2 | |

| Record name | Temodox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMODOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P41KX11BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.